molecular formula C9H5F3O5 B065943 2-(Trifluoromethoxy)terephthalic acid CAS No. 175278-21-4

2-(Trifluoromethoxy)terephthalic acid

Cat. No. B065943
CAS RN: 175278-21-4
M. Wt: 250.13 g/mol
InChI Key: VVTIYBRREAGBBA-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)terephthalic acid is a chemical compound with the CAS number 175278-21-4 . It has a molecular weight of 250.13 and its linear formula is C9H5F3O5 .


Synthesis Analysis

The synthesis of 2-(Trifluoromethoxy)terephthalic acid involves the use of trifluoromethoxylation reagents . The development of new reagents and strategies for direct trifluoromethoxylation has been a focus in recent years . Trifluoromethyl sulfonates (TFMS) and (E)-O-trifluoromethyl-benzaldoximes (TFBO) are some of the reagents used in various trifluoromethoxylation reactions .


Molecular Structure Analysis

The InChI code for 2-(Trifluoromethoxy)terephthalic acid is 1S/C9H5F3O5/c10-9(11,12)17-6-3-4(7(13)14)1-2-5(6)8(15)16/h1-3H,(H,13,14)(H,15,16) . Its canonical SMILES is C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)C(=O)O .


Chemical Reactions Analysis

Trifluoromethoxylation reactions have been a major focus in recent years . Various reactions with trifluoromethyl sulfonates (TFMS) and (E)-O-trifluoromethyl-benzaldoximes (TFBO) have been developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Trifluoromethoxy)terephthalic acid include a molecular weight of 250.13 g/mol , a topological polar surface area of 83.8 Ų , and a complexity of 314 . The compound is solid in its physical state .

Safety and Hazards

2-(Trifluoromethoxy)terephthalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This suggests a promising future direction for the study and application of compounds like 2-(Trifluoromethoxy)terephthalic acid.

properties

IUPAC Name

2-(trifluoromethoxy)terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O5/c10-9(11,12)17-6-3-4(7(13)14)1-2-5(6)8(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTIYBRREAGBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380489
Record name 2-(trifluoromethoxy)terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)terephthalic acid

CAS RN

175278-21-4
Record name 2-(trifluoromethoxy)terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175278-21-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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